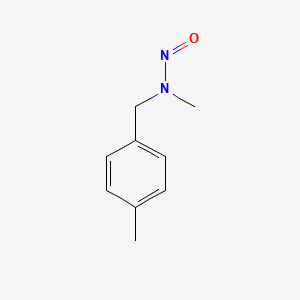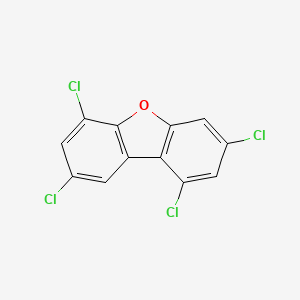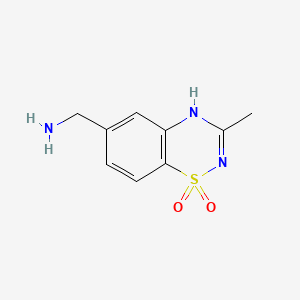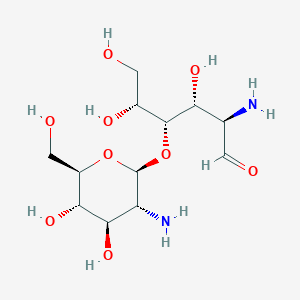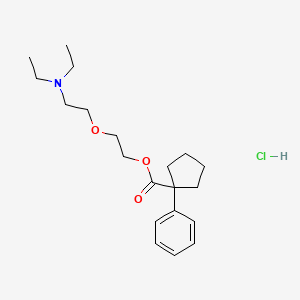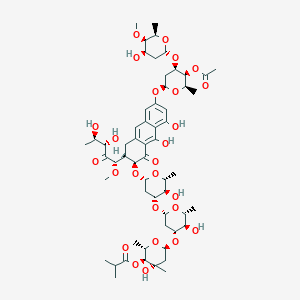
2,3,4-Trichloro-6-(2,4-dichlorophenoxy)phenol
Overview
Description
2,3,4-Trichloro-6-(2,4-dichlorophenoxy)phenol is a chlorinated phenolic compound known for its antimicrobial properties. It is widely used in various industrial and consumer products due to its effectiveness in inhibiting the growth of bacteria and fungi. This compound is structurally characterized by the presence of multiple chlorine atoms and a phenoxy group, which contribute to its chemical stability and biological activity.
Mechanism of Action
Target of Action
Predioxin, also known as 2,3,4-Trichloro-6-(2,4-dichlorophenoxy)phenol or 4,5,6-Trichloro-2-(2,4-dichlorophenoxy)phenol, is a synthetic compound . More research is needed to identify the primary targets and their roles.
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in cellular processes . .
Biochemical Pathways
It is known that similar compounds can affect various biochemical pathways, leading to a range of downstream effects
Pharmacokinetics
More research is needed to understand the pharmacokinetics of Predioxin .
Biochemical Analysis
Biochemical Properties
2,3,4-Trichloro-6-(2,4-dichlorophenoxy)phenol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes involved in oxidative phosphorylation, leading to disruptions in cellular energy production . Additionally, this compound can bind to proteins, altering their structure and function. For example, it has been observed to interact with the estrogen receptor, affecting its ability to regulate gene expression .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been found to induce cytotoxicity in several cell lines, primarily through the generation of reactive oxygen species (ROS) and subsequent oxidative stress . This compound also influences cell signaling pathways, such as the NF-kappa-B pathway, leading to altered gene expression and inflammatory responses . Furthermore, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and impaired cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it inhibits the activity of enzymes involved in oxidative phosphorylation, leading to decreased ATP production . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular processes, such as inflammation, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat . Long-term exposure to this compound has been shown to cause persistent oxidative stress and chronic inflammation in cell cultures . Additionally, in vivo studies have demonstrated that prolonged exposure can lead to tissue damage and organ dysfunction .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects, while higher doses can cause significant toxicity . In animal studies, high doses of this compound have been associated with liver damage, hematologic abnormalities, and increased risk of cancer . These findings highlight the importance of careful dosage control when using this compound in research and medical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidative phosphorylation and detoxification . It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism and detoxification of xenobiotics . This compound can also affect metabolic flux by inhibiting key enzymes in the glycolytic and tricarboxylic acid (TCA) cycles, leading to altered metabolite levels and disrupted energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to accumulate in fatty tissues . Additionally, this compound can bind to transport proteins, facilitating its movement within the cell . Its distribution is influenced by factors such as tissue type, blood flow, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the mitochondria, where it exerts its effects on oxidative phosphorylation . It can also be found in the cytoplasm and nucleus, where it interacts with various proteins and enzymes . Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trichloro-6-(2,4-dichlorophenoxy)phenol typically involves the chlorination of phenol derivatives. One common method is the electrophilic halogenation of phenol with chlorine in the presence of a catalyst. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. For example, phenol can be reacted with chlorine gas at temperatures ranging from 60°C to 75°C to produce chlorinated phenols .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. These processes are designed to ensure high yields and purity of the final product. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trichloro-6-(2,4-dichlorophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenols.
Substitution: Electrophilic substitution reactions can occur, where chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated and non-chlorinated phenols, quinones, and other aromatic compounds .
Scientific Research Applications
2,3,4-Trichloro-6-(2,4-dichlorophenoxy)phenol has a wide range of scientific research applications:
Biology: The compound’s antimicrobial properties make it useful in studying bacterial and fungal inhibition mechanisms.
Medicine: Research on its potential use in developing antimicrobial agents for medical applications is ongoing.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichlorophenol: Another chlorinated phenol with similar antimicrobial properties but different chlorine substitution patterns.
2,4-Dichlorophenol: A related compound with fewer chlorine atoms, used in herbicides and disinfectants.
Uniqueness
2,3,4-Trichloro-6-(2,4-dichlorophenoxy)phenol is unique due to its specific chlorine substitution pattern and the presence of a phenoxy group, which enhance its chemical stability and biological activity. This makes it particularly effective as an antimicrobial agent compared to other chlorinated phenols .
Properties
IUPAC Name |
2,3,4-trichloro-6-(2,4-dichlorophenoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5O2/c13-5-1-2-8(6(14)3-5)19-9-4-7(15)10(16)11(17)12(9)18/h1-4,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLWIBDPWVHDIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=CC(=C(C(=C2O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968317 | |
| Record name | 4,5,6-Trichloro-2-(2,4-dichlorophenoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53555-01-4 | |
| Record name | 4,5,6-Trichloro-2-(2,4-dichlorophenoxy)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53555-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Predioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053555014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5,6-Trichloro-2-(2,4-dichlorophenoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



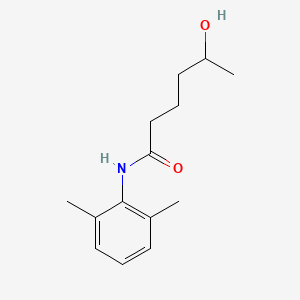

![(2S,4S,4aS,6R,8aR)-4-[4-(1,1-Dimethyl-heptyl)-2-hydroxy-phenyl]-6-hydroxymethyl-decahydro-naphthalen-2-ol](/img/structure/B1205123.png)

